![molecular formula C10H15N3O B14382323 1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-25-5](/img/structure/B14382323.png)
1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a cyclopentylamino group attached to the imidazole ring, making it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate under microwave-assisted conditions . Another approach involves the use of amido-nitriles, which undergo cyclization to form disubstituted imidazoles . These reactions are often carried out under mild conditions, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one can be compared with other imidazole derivatives, such as:
1-[4-(Cyclopentylamino)-2-(Methylsulfanyl)pyrimidin-5-yl]ethan-1-one: This compound has a similar structure but contains a pyrimidine ring instead of an imidazole ring.
1-[2-(Cyclopentylamino)-1H-imidazol-4-yl]ethan-1-one: This is a positional isomer with the cyclopentylamino group attached at a different position on the imidazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
88723-25-5 |
|---|---|
Molekularformel |
C10H15N3O |
Molekulargewicht |
193.25 g/mol |
IUPAC-Name |
1-[2-(cyclopentylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C10H15N3O/c1-7(14)9-6-11-10(13-9)12-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H2,11,12,13) |
InChI-Schlüssel |
CUEOMFFJPVXUQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN=C(N1)NC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



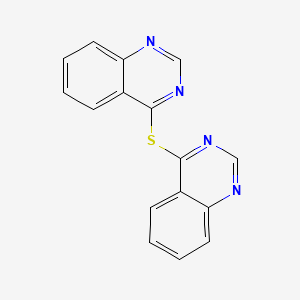

![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)
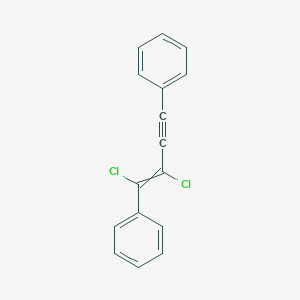
![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)
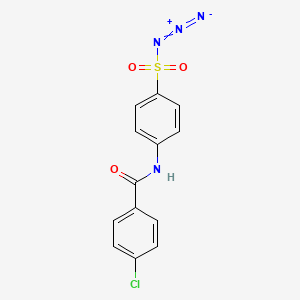

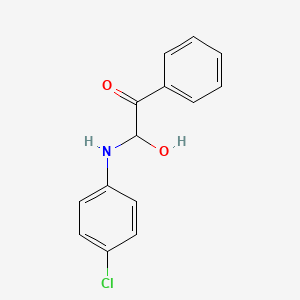
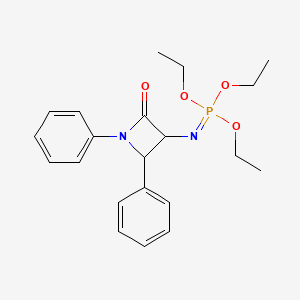


![7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid](/img/structure/B14382313.png)
![1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14382318.png)
